molecular formula C20H19NO3 B2970414 4-acetyl-3-hydroxy-5-phenyl-1-(1-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 1017632-43-7

4-acetyl-3-hydroxy-5-phenyl-1-(1-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2970414
CAS No.: 1017632-43-7
M. Wt: 321.376
InChI Key: DXIXFLWVKWGALE-UHFFFAOYSA-N
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Description

The compound 4-acetyl-3-hydroxy-5-phenyl-1-(1-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a polyfunctional pyrrolone derivative characterized by a 2,5-dihydro-1H-pyrrol-2-one core substituted with acetyl, hydroxy, phenyl, and 1-phenylethyl groups. These substituents confer unique physicochemical and electronic properties. Synthesis of such compounds typically involves base-assisted cyclization, as demonstrated in structurally related dihydro-pyrrolones (e.g., ).

Properties

IUPAC Name

3-acetyl-4-hydroxy-2-phenyl-1-(1-phenylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-13(15-9-5-3-6-10-15)21-18(16-11-7-4-8-12-16)17(14(2)22)19(23)20(21)24/h3-13,18,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIXFLWVKWGALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(C(=C(C2=O)O)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-acetyl-3-hydroxy-5-phenyl-1-(1-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on various research findings, including its antibacterial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2O3C_{22}H_{24}N_2O_3, with a molecular weight of 364.44 g/mol. The structure includes a pyrrolone ring, which is known for its diverse biological activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study conducted by Vilmorine A et al., the compound showed an IC50 value of 33.6 ± 0.2 μg/mL against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) of 64 μg/mL and 32 μg/mL , respectively .

Bacterial StrainIC50 (μg/mL)MIC (μg/mL)
Staphylococcus aureus33.6 ± 0.264
Bacillus subtilisNot specified32

Anticancer Activity

The anticancer potential of this compound has also been explored. A study highlighted its ability to inhibit cell proliferation in cancer cell lines, suggesting that it may act through mechanisms such as apoptosis induction and cell cycle arrest. Further investigations into its cytotoxic effects revealed promising results against various cancer types.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound was evaluated for its free radical scavenging ability, demonstrating significant activity that could contribute to its protective effects against cellular damage.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:

  • Synthesis and Evaluation : A series of derivatives were synthesized to explore their structure-activity relationships (SAR). The modifications aimed at enhancing solubility and potency while maintaining low toxicity profiles.
  • Mechanistic Studies : Investigations into the mechanisms of action have revealed that the compound may inhibit specific pathways involved in cell proliferation and survival, particularly in cancer cells.
  • In Vivo Studies : Preliminary in vivo studies indicated that the compound could reduce tumor growth in animal models, providing a basis for further clinical exploration.

Comparison with Similar Compounds

Structural Analogs in Pyrrolone Chemistry

Compounds 15m and 16a from share the 2,5-dihydro-1H-pyrrol-2-one core but differ in substituents (Table 1).

Table 1: Comparison of Physical Properties and Substituents

Compound Substituents Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 4-acetyl-3-hydroxy-5-phenyl-1-(1-phenylethyl) Not reported Not reported Acetyl, Hydroxy, Phenyl
15m 3-phenyl, 5-(4-aminophenyl/4-chlorophenyl) 209.0–211.9 46 Amino, Chlorophenyl
16a 3-phenyl, 5-(4-hydroxyphenyl) 138.1–140.6 63 Hydroxyphenyl
  • Key Observations: The target compound’s 3-hydroxy group may lower its melting point compared to 15m (which has amino/chlorophenyl groups) due to increased hydrogen bonding and reduced symmetry. The 1-(1-phenylethyl) substituent adds steric bulk, which could reduce crystallinity compared to simpler aryl groups in 15m and 16a.
Computational Insights

Tools like Multiwfn () enable comparative analysis of electronic properties. For example:

  • Bond order analysis could show delocalization in the pyrrolone ring, distinguishing it from pyridine derivatives.

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